5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone
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Overview
Description
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone is a complex organic compound with the molecular formula C19H21N3O3S and a molecular weight of 371.4533 g/mol . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs . Indoles are known for their biological activity and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone, often involves transition metal-catalyzed cyclization reactions of unsaturated substrates . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another method is the transition metal-catalyzed cyclization of alkynes and nitrogen sources .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino and sulfonyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-cyclopentyl-1-(pyridine-4-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(14-7-10-20-11-8-14)22-12-9-15-13-17(5-6-18(15)22)26(24,25)21-16-3-1-2-4-16/h5-8,10-11,13,16,21H,1-4,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXRJSRRZLTOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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